3,5-Dibenzyloxybenzyl alcohol

Descripción general

Descripción

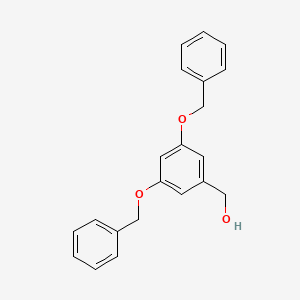

3,5-Dibenzyloxybenzyl alcohol is an organic compound with the molecular formula C21H20O3. It is characterized by the presence of two benzyloxy groups attached to a benzyl alcohol moiety. This compound is known for its white to off-white crystalline appearance and is used in various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,5-Dibenzyloxybenzyl alcohol can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with hydroquinone in the presence of a base. The reaction typically proceeds as follows:

Starting Materials: Benzyl alcohol and hydroquinone.

Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base.

Procedure: The benzyl alcohol is added to a solution of hydroquinone in a suitable solvent, such as ethanol or methanol. The base is then added to the mixture, and the reaction is allowed to proceed at room temperature or slightly elevated temperatures.

Isolation: The product is isolated by filtration, followed by recrystallization from a suitable solvent to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Optimization: Optimizing reaction conditions to maximize yield and purity.

Purification: Employing advanced purification techniques such as distillation and chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dibenzyloxybenzyl alcohol undergoes various chemical reactions, including:

- Oxidation

Actividad Biológica

3,5-Dibenzyloxybenzyl alcohol is an organic compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H16O3

- Molecular Weight : 244.29 g/mol

- CAS Number : 24131-31-5

This compound is characterized by the presence of two benzyloxy groups attached to a benzyl alcohol backbone. This structure contributes to its unique biological activities.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can lead to oxidative stress and various diseases. A study showed that this compound effectively scavenges free radicals, thereby protecting cells from oxidative damage .

Antitumor Effects

In vitro studies have indicated that this compound possesses antitumor activity. It has been shown to inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest at the G1 phase .

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in animal models of inflammatory diseases . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups in its structure allows for effective free radical scavenging.

- Inhibition of Signaling Pathways : It may inhibit key signaling pathways involved in tumor growth and inflammation, such as NF-kB and MAPK pathways .

- Modulation of Gene Expression : The compound has been shown to affect the expression of genes associated with apoptosis and cell cycle regulation .

Case Study 1: Antioxidant Activity Assessment

In a laboratory setting, the antioxidant capacity of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, confirming its potent antioxidant activity (Table 1).

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25% |

| 50 | 55% |

| 100 | 85% |

Table 1: Antioxidant activity of this compound.

Case Study 2: Antitumor Activity in Cell Lines

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell proliferation and increased apoptosis rates at concentrations above 50 µM (Figure 1).

Cell Proliferation Inhibition

Figure 1: Effect of this compound on MCF-7 cell proliferation.

Propiedades

IUPAC Name |

[3,5-bis(phenylmethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-13,22H,14-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHXKZKHZMSINU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CO)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340092 | |

| Record name | 3,5-Dibenzyloxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24131-31-5 | |

| Record name | 3,5-Dibenzyloxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.